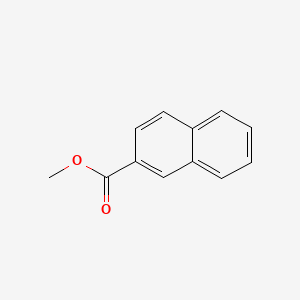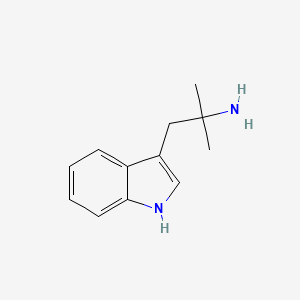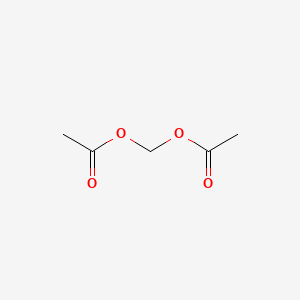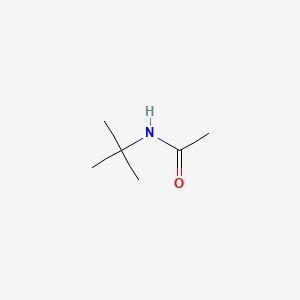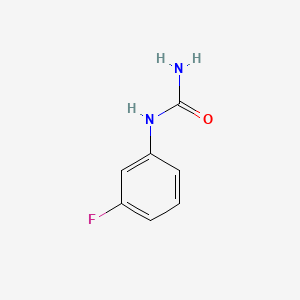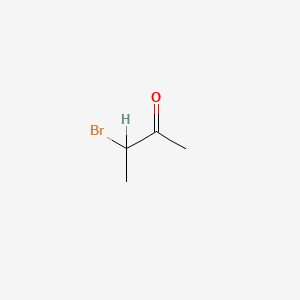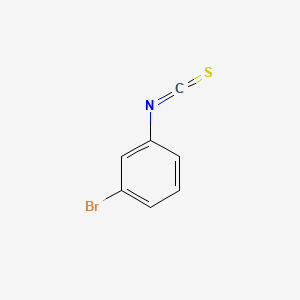
5-Fluoro-1,2,3,4-tetrahydronaphthalene
概要
説明
5-Fluoro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11F. It is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and selectivity .
化学反応の分析
Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-substituted naphthols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form, 5-fluorodecalin, using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Fluoro-substituted naphthols or quinones.
Reduction: 5-Fluorodecalin.
Substitution: Nitro-substituted derivatives.
科学的研究の応用
5-Fluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
作用機序
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydronaphthalene in medicinal applications involves its interaction with specific molecular targets. For instance, as a precursor to sulfonamide inhibitors, it binds to the chemokine receptor CCR8, blocking its activity and thereby reducing inflammation and immune responses associated with certain diseases . The exact molecular pathways and interactions depend on the specific derivative and its target .
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound, used as a solvent and intermediate in organic synthesis.
5-Chloro-1,2,3,4-tetrahydronaphthalene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of fluorine.
5-Bromo-1,2,3,4-tetrahydronaphthalene: A brominated analogue with distinct reactivity patterns compared to the fluorinated compound.
Uniqueness of 5-Fluoro-1,2,3,4-tetrahydronaphthalene: The presence of the fluorine atom in this compound imparts unique electronic properties, such as increased electronegativity and altered reactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science .
特性
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLVNKVCLHAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342148 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-45-8 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 5-fluoro-1,2,3,4-tetrahydronaphthalene influence the properties of liquid crystal mixtures?
A1: The study [] demonstrates that incorporating this compound, particularly alongside other fluoro-substituted tetrahydronaphthalene derivatives, can significantly impact the physical properties of liquid crystal mixtures. This includes:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

